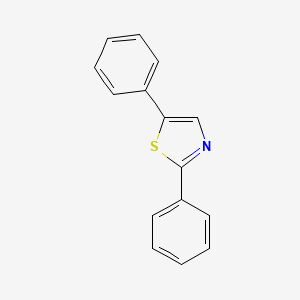

2,5-Diphenylthiazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

3704-40-3 |

|---|---|

Molekularformel |

C15H11NS |

Molekulargewicht |

237.32 g/mol |

IUPAC-Name |

2,5-diphenyl-1,3-thiazole |

InChI |

InChI=1S/C15H11NS/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H |

InChI-Schlüssel |

XCAHNWGVQJYSLY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,5 Diphenylthiazole and Its Analogues

Classical and Established Reaction Pathways

Traditional methods for thiazole (B1198619) synthesis have been refined over more than a century and remain fundamental in organic synthesis. These pathways typically involve the condensation of two acyclic precursors to form the heterocyclic ring.

The Hantzsch thiazole synthesis, first reported in 1887, is a primary and widely utilized method for creating thiazole derivatives. scholaris.ca The fundamental reaction involves the condensation and cyclization of an α-haloketone with a thioamide. scholaris.camdpi.com For instance, 2,4-dimethylthiazole (B1360104) can be synthesized from chloroacetone (B47974) and thioacetamide. wikipedia.org The mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by dehydration to form the thiazole ring. nih.gov

However, the direct synthesis of 2,5-disubstituted thiazoles like 2,5-diphenylthiazole via the Hantzsch method presents challenges. organic-chemistry.org A primary limitation is the instability of the required α-haloaldehyde precursors needed to introduce a substituent at the 5-position without a substituent at the 4-position. organic-chemistry.org To synthesize this compound specifically, the required starting materials would be thiobenzamide (B147508) and α-halo-phenylacetaldehyde. The latter is often difficult to handle. Modifications and alternative strategies are therefore necessary to access this specific substitution pattern.

Table 1: Key Reactants in Hantzsch Thiazole Synthesis

| Role | Reactant Class | Example for this compound Synthesis |

|---|---|---|

| Provides S and N atoms | Thioamide | Thiobenzamide |

| Provides C4 and C5 atoms | α-Halocarbonyl | α-Halo-phenylacetaldehyde |

The Cook-Heilbron synthesis, discovered in 1947, provides a specific route to 5-aminothiazole analogues. wikipedia.org This reaction involves the interaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions at room temperature. nih.govwikipedia.org

This method is particularly useful for producing analogues of this compound that bear an amino group at the C5 position. For example, reacting dithiophenylacetic acid with aminoacetonitrile (B1212223) yields 5-amino-2-benzylthiazole. wikipedia.org The choice of the α-aminonitrile and the sulfur-containing reactant allows for variation of the substituents at the 2- and 4-positions of the resulting 5-aminothiazole. wikipedia.org While not a direct route to this compound itself, it is a significant established pathway for structurally related compounds.

The Herz reaction is another classical method, though its application leads to a specific class of fused thiazole analogues rather than isolated thiazole rings. nih.govwikipedia.org The reaction converts an aniline (B41778) derivative into a benzodithiazolium salt (a Herz salt) using disulfur (B1233692) dichloride. wikipedia.org Subsequent hydrolysis of the Herz salt yields a 2-aminothiophenol (B119425). wikipedia.orgwikipedia.org

This 2-aminothiophenol intermediate is the key building block for forming a thiazole ring fused to the original benzene (B151609) ring, known as a benzothiazole (B30560). wikipedia.orgwikipedia.org Therefore, the Herz reaction is not a direct pathway to this compound but is a critical method for synthesizing its benzofused analogues, which are important in the synthesis of dyes and other functional materials. wikipedia.org

Modern Catalytic Approaches for C-S and C-N Bond Formation

Contemporary organic synthesis has increasingly turned to metal-catalyzed reactions to form C-S and C-N bonds with high efficiency and selectivity. These methods offer powerful alternatives to classical pathways, particularly for constructing highly substituted heterocyclic systems.

Palladium catalysis has become an indispensable tool for the functionalization of heterocyclic C-H bonds. These reactions allow for the direct introduction of aryl groups onto a pre-existing thiazole ring, a strategy that circumvents the need to build the ring from scratch with the desired substituents already in place. This approach is particularly valuable for synthesizing 2,5-diarylthiazoles.

Research has demonstrated that a palladium/copper catalytic system can facilitate the mild and regioselective C-H substitution on a thiazole core. This allows for the coupling of the thiazole with various aryl partners to create tailored 2,5-diarylthiazole derivatives. Such methods are advantageous due to their high functional group tolerance and versatility.

Table 2: Comparison of Synthetic Approaches

| Method | Product Type | Key Reactants |

|---|---|---|

| Hantzsch Synthesis | Thiazoles | α-Haloketone, Thioamide |

| Cook-Heilbron Synthesis | 5-Aminothiazoles | α-Aminonitrile, Carbon Disulfide/Dithioacid |

| Herz Reaction | Benzothiazoles (Fused) | Aniline, Disulfur Dichloride |

| Pd-Catalyzed C-H Functionalization | Arylated Thiazoles | Thiazole, Aryl Halide/Boronic Acid |

| Cu-Mediated Cycloaddition | 2,5-Disubstituted Thiazoles | Alkyne, Sulfonyl Azide, Thionoester |

Copper-catalyzed reactions have emerged as powerful methods for constructing the thiazole ring itself, offering alternatives to the limitations of the Hantzsch synthesis for 2,5-disubstituted products. acs.org One notable modern approach involves a multi-step, one-pot procedure that begins with a copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne with a sulfonyl azide. organic-chemistry.orgacs.org This step forms a 1-sulfonyl-1,2,3-triazole intermediate.

This triazole intermediate is not isolated but is subsequently reacted in the presence of a rhodium(II) catalyst with a thionoester. mdpi.comorganic-chemistry.org The resulting intermediate then aromatizes by eliminating the sulfonyl group to yield the final 2,5-disubstituted thiazole. organic-chemistry.org This sequence provides an efficient and selective route to thiazoles with diverse substituents at the 2- and 5-positions, directly addressing the challenges faced by classical methods. organic-chemistry.org Another copper-catalyzed approach involves a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate, which also provides access to substituted thiazoles under mild conditions. organic-chemistry.org

Metal-Free Synthetic Protocols

The development of metal-free synthetic methodologies for the preparation of 2,5-disubstituted thiazoles, including this compound, has garnered significant attention as a means to circumvent the use of often toxic and expensive transition-metal catalysts. acs.orgresearchgate.netchemrxiv.orgbohrium.com A notable advancement in this area is a mild, one-pot synthesis that utilizes readily available N-substituted α-amino acids. acs.orgresearchgate.netchemrxiv.orgbohrium.com This protocol proceeds through the activation of the carboxylic acid with thionyl chloride (SOCl₂), followed by intramolecular cyclization and an in situ sulfoxide (B87167) deoxygenation, ultimately affording the desired thiazole derivatives in excellent yields. acs.orgresearchgate.net

This transition-metal-free, robust, and scalable method offers a significant simplification of the synthesis of a broad range of 2,5-disubstituted thiazoles. acs.orgresearchgate.netchemrxiv.orgbohrium.com For instance, the synthesis of this compound from N-benzyl-L-phenylalanine has been achieved in a 92% isolated yield under optimized conditions. acs.orgresearchgate.netnih.gov The reaction is tolerant of various functional groups and is not sensitive to air, adding to its practical utility. acs.orgchemrxiv.org

The proposed mechanism involves the initial activation of the carboxylic acid with thionyl chloride to form an acid chloride. nih.gov This is followed by a β-elimination and a deprotonation assisted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leading to an enamine intermediate. acs.orgnih.gov This intermediate then reacts with another equivalent of thionyl chloride, driving the formation of the thiazole ring. acs.orgnih.gov

Another metal-free approach involves an oxidative cascade cyclization of enaminones with elemental sulfur, promoted by tert-butyl peroxybenzoate (TBPB), to construct thiazole-2-thiones. organic-chemistry.org This method is noted for its efficiency and broad substrate tolerance. organic-chemistry.org Additionally, Brønsted acid-mediated insertion of thioamides into sulfoxonium ylides has been described as a mild, metal-free synthesis of thiazoles. rsc.org

Table 1: Metal-Free Synthesis of this compound and Analogues

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-benzyl-L-phenylalanine | SOCl₂, DBU | This compound | 92 | acs.orgresearchgate.netnih.gov |

| N-(4-bromobenzyl)-L-phenylalanine | SOCl₂, DBU | 5-Phenyl-2-(4-bromophenyl)thiazole | 83 | researchgate.net |

| N-(4-fluorobenzyl)-L-phenylalanine | SOCl₂, DBU | 5-Phenyl-2-(4-fluorophenyl)thiazole | 88 | researchgate.net |

| N-(4-(trifluoromethyl)benzyl)-L-phenylalanine | SOCl₂, DBU | 5-Phenyl-2-(4-(trifluoromethyl)phenyl)thiazole | Excellent | researchgate.net |

| N-(4-nitrobenzyl)-L-phenylalanine | SOCl₂, DBU | 5-Phenyl-2-(4-nitrophenyl)thiazole | Excellent | researchgate.net |

Alkaline Earth Catalyzed Cyclization

Alkaline earth metals, particularly calcium, have emerged as effective catalysts for the synthesis of substituted thiazoles. acs.orgnih.gov These catalysts offer a more environmentally benign and cost-effective alternative to traditional transition-metal catalysts. A notable example is the chemo- and stereoselective synthesis of functionalized thiazoles from tert-alcohols bearing alkene and alkyne groups, catalyzed by calcium(II) triflate (Ca(OTf)₂). acs.orgnih.gov

This protocol demonstrates that thioamides can chemoselectively distinguish between carbon-carbon double and triple bonds in the presence of the calcium catalyst, leading to a fast, efficient, and high-yielding synthesis of thiazoles. acs.orgnih.gov The reaction mechanism is proposed to initiate with the reaction of the thioamide tautomer with the calcium-activated propargyl alcohol to form an allene (B1206475) intermediate. acs.orgnih.gov This is followed by an intramolecular, regioselective 5-exo-dig cyclization of the allene to produce the thiazole ring. acs.orgnih.gov

Interestingly, this reaction can exhibit time-dependent product formation, yielding both kinetic and thermodynamic products, and also shows stereoselectivity with respect to the alkene geometry. acs.orgnih.gov While Ca(OTf)₂ proved to be the most effective catalyst in this system, other alkaline earth catalysts such as magnesium(II) triflate (Mg(OTf)₂) also showed catalytic activity, albeit with lower yields. acs.orgnih.gov

Table 2: Comparison of Catalysts in Thiazole Synthesis

| Catalyst | Yield (%) | Time (h) | Reference |

|---|---|---|---|

| Ca(OTf)₂ | High | Not specified | acs.orgnih.gov |

| Mg(OTf)₂ | 40 | 24 | acs.orgnih.gov |

| None | No reaction | Not specified | acs.orgnih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of increasing importance, aiming to reduce the environmental impact of chemical processes. researchgate.nettandfonline.comrsc.orgresearchgate.net

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a key tenet of green chemistry, as it eliminates the use of often volatile and hazardous organic solvents. researchgate.neteurekaselect.com A green and efficient synthesis of 2-substituted benzothiazole derivatives has been reported via the reaction of 2-aminothiophenol with various aromatic benzoyl chlorides at room temperature without any solvent. researchgate.net This method provides the corresponding benzothiazoles in good to excellent yields within a short reaction time. researchgate.net

In the context of thiazole synthesis, a reaction between propargyl alcohols and thioamides to produce thiazoles was also tested under solvent-free conditions by heating at 120 °C, which yielded the product in 60% after 24 hours. acs.orgnih.gov While this demonstrates the feasibility of a solvent-free approach, the reaction time was significantly longer compared to the catalyzed reaction in a solvent. acs.orgnih.gov

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has become a valuable tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purities. researchgate.netnih.govresearchgate.netresearchgate.netrsc.orgnih.gov This technique has been successfully applied to the synthesis of various thiazole derivatives. researchgate.netnih.govresearchgate.net

For example, a one-pot condensation of dithiooxamide (B146897) with aromatic aldehydes, followed by oxidation, has been performed under microwave irradiation to afford 2,5-diarylthiazolo[5,4-d]thiazoles. researchgate.net Similarly, novel 1-thiazolyl-pyridazinedione derivatives have been prepared via a multicomponent synthesis under microwave irradiation, utilizing the naturally occurring and eco-friendly chitosan (B1678972) as a basic catalyst. nih.gov This approach offers high yields and short reaction times. nih.gov

Catalyst-Free Methodologies

The development of catalyst-free synthetic protocols is highly desirable in green chemistry as it eliminates the need for, and potential contamination from, often toxic and expensive catalysts. researchgate.netnih.govrsc.org A catalyst-free, one-pot, three-component synthesis of 2-iminothiazoles has been developed using nitroepoxides as efficient substrates. nih.gov The reaction of amines, isothiocyanates, and nitroepoxides in THF at a slightly elevated temperature proceeds in high to excellent yields without the need for a catalyst. nih.gov

The proposed mechanism involves the in situ formation of a thiourea (B124793) derivative, which then participates in the ring-opening of the nitroepoxide, followed by cyclization and dehydration to form the 2-iminothiazole product. nih.gov The simplicity of the reaction conditions and the high yields make this a noteworthy example of a catalyst-free approach to thiazole synthesis. nih.gov

Regioselective and Stereoselective Synthetic Transformations

Regioselective and stereoselective control are crucial aspects of modern organic synthesis, allowing for the precise construction of complex molecules. In the synthesis of 2,5-disubstituted thiazoles, regioselectivity is a key challenge, particularly in methods like the traditional Hantzsch synthesis. nih.govorganic-chemistry.org

A regioselective synthesis of 2,5-disubstituted thiazoles has been achieved through the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with tosylmethyl isocyanide (TosMIC). scilit.comscispace.com This method provides 2-(methylthio)-N-aryl/alkylthiazole-5-carboxamides with high yields, and the regioisomeric outcome was confirmed by X-ray diffraction studies. scispace.com A significant advantage of this protocol is its wide-ranging reactivity with various isocyanides. scispace.com

Furthermore, an acid-catalyzed regioselective cyclization has been developed for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, a related class of heterocycles, from alkyl 2-(methylthio)-2-thioxoacetates and acyl hydrazides. nih.gov This metal-free method demonstrates high efficiency and functional group compatibility, with the regioselectivity of the products confirmed by single-crystal X-ray diffraction. nih.gov

In terms of stereoselectivity, the calcium-catalyzed synthesis of thiazoles from tert-alcohols bearing alkene and alkyne groups has been shown to exhibit stereoselectivity with respect to the geometry of the alkene. acs.orgnih.gov This indicates that the spatial arrangement of substituents can be controlled during the synthesis, which is a valuable feature for the preparation of specific stereoisomers.

Control of Substitution Patterns on the Thiazole Ring

Control over the substitution pattern on the thiazole ring is crucial for tailoring the properties of the resulting compounds. Various synthetic strategies allow for the regioselective placement of different functional groups at the C2, C4, and C5 positions of the thiazole core.

One of the most fundamental and widely used methods for thiazole synthesis is the Hantzsch thiazole synthesis . wikipedia.orgresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide. wikipedia.orgyoutube.com The substitution pattern of the final thiazole is directly determined by the choice of these starting materials. For instance, to synthesize a 2,5-disubstituted thiazole like this compound, one would react an α-haloketone bearing a phenyl group at the α-position with thiobenzamide. The versatility of this method allows for a wide range of substituents to be introduced at the 2, 4, and 5-positions by simply varying the thioamide and α-haloketone precursors.

Table 1: Hantzsch Synthesis for Substituted Thiazoles

| Thioamide | α-Haloketone | Resulting Thiazole Substitution |

|---|---|---|

| Thiobenzamide | α-Bromoacetophenone | 2,4-Diphenylthiazole (B167676) |

| Thioacetamide | α-Bromophenylacetone | 2-Methyl-4-phenyl-5-methylthiazole |

| Thiobenzamide | 2-Bromo-1-phenylethanone | 2,4-Diphenylthiazole |

| Thioacetamide | Chloroacetone | 2,4-Dimethylthiazole wikipedia.org |

Beyond the classic Hantzsch synthesis, modern methods have been developed to afford more specific substitution patterns. For example, a one-pot synthetic procedure has been developed for the synthesis of 2,5-disubstituted thiazoles from N-substituted-α-amino acids. researchgate.netacs.org This method utilizes thionyl chloride (SOCl₂) and DBU in dichloromethane (B109758) at room temperature. acs.org A key advantage of this approach is its tolerance for a variety of functional groups and the use of readily available starting materials. acs.org For example, N-benzyl-l-phenylalanine can be converted to this compound in high yield. acs.org

Another strategy for controlling substitution involves the copper-catalyzed direct arylation of C-H bonds . This allows for the introduction of aryl groups onto the thiazole ring at specific positions. organic-chemistry.org Such methods provide a powerful tool for synthesizing analogues of this compound with varied aryl substituents.

Furthermore, the synthesis of 5-arylthiazoles can be achieved by reacting N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine. organic-chemistry.orgpharmaguideline.com This method is particularly useful for creating thiazoles with a specific substituent at the C5 position.

The choice of synthetic route can also be influenced by the desired electronic properties of the final molecule. For instance, the Cook-Heilborn synthesis allows for the preparation of 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents. wikipedia.orgpharmaguideline.com

Enantioselective and Diastereoselective Routes

The synthesis of chiral thiazole-containing molecules is of great interest, particularly for applications in medicinal chemistry and catalysis. Enantioselective and diastereoselective routes aim to produce a single desired stereoisomer.

An efficient approach for the synthesis of chiral polyaminothiazoles has been demonstrated using a solid-phase Hantzsch synthesis. nih.gov In this method, resin-bound chiral polyamines are reacted with Fmoc-isothiocyanates to generate polythioureas, which are then cyclized with various α-halogenoketones. nih.gov This strategy allows for the creation of a diverse library of chiral thiazole derivatives in good yield and purity. nih.gov

Diastereoselective synthesis has been achieved in the creation of fused heterocyclic systems containing a thiazole ring. For example, the reaction of β-aminoalcohols with 2,5-dihydroxy-1,4-dithiane can lead to the formation of oxazolidinylthiazolidines with high enantiospecificity, generating two stereogenic centers. nih.govresearchgate.net The distribution of products in these reactions can be highly dependent on the substituents of the starting aminoalcohol. nih.govresearchgate.net

Furthermore, chemo- and stereoselective synthesis of substituted thiazoles has been reported from tert-alcohols bearing alkene and alkyne groups. acs.orgnih.gov These reactions, often catalyzed by alkaline earth metals like Ca(OTf)₂, can distinguish between C-C double and triple bonds to form functionalized thiazoles with defined stereochemistry related to the geometry of the starting olefin. acs.orgnih.gov The reaction can be time-dependent, leading to either kinetic or thermodynamic products. acs.orgnih.gov

Table 2: Examples of Stereoselective Thiazole Synthesis

| Starting Materials | Key Reagents/Conditions | Stereochemical Outcome |

|---|---|---|

| Resin-bound chiral polyamines, Fmoc-isothiocyanates, α-halogenoketones | Solid-phase Hantzsch synthesis | Enantioselective synthesis of chiral polyaminothiazoles nih.gov |

| β-aminoalcohols, 2,5-dihydroxy-1,4-dithiane | Cascade reaction | High enantiospecificity in the formation of oxazolidinylthiazolidines nih.govresearchgate.net |

| Pent-1-en-4-yn-3-ol derivatives, Thioamides | Ca(OTf)₂ catalyst | Stereoselective formation of thiazoles based on alkene geometry acs.orgnih.gov |

| 4-amino- nih.govnih.govnih.govtriazole-3-thiols, Nitroepoxides | Catalyst-free, Methanol (B129727), RT | Regio- and diastereoselective synthesis of triazolo[3,4-b]thiadiazin-6-ols researchgate.netbohrium.com |

An efficient, catalyst-free, regio- and diastereoselective approach has also been developed for the synthesis of novel 7-aryl-3-alkyl(aryl)-6-methyl-6,7-dihydro-5H- nih.govnih.govnih.govtriazolo[3,4-b] nih.govacs.orgnih.govthiadiazin-6-ols. researchgate.netbohrium.com This method involves the reaction of 4-amino- nih.govnih.govnih.govtriazole-3-thiols with nitroepoxides in methanol at room temperature, demonstrating high diastereoselectivity. researchgate.netbohrium.com

Chemical Reactivity and Mechanistic Investigations of 2,5 Diphenylthiazole

Electrophilic and Nucleophilic Substitution Reactions

The substitution patterns of 2,5-diphenylthiazole are governed by the inherent electronic properties of the thiazole (B1198619) ring and the influence of the two phenyl substituents.

Electrophilic Substitution: The thiazole ring is generally considered an electron-rich heteroaromatic system, susceptible to electrophilic attack. In unsubstituted thiazole, electrophilic substitution typically occurs at the C5 position, which possesses the highest electron density, followed by the C4 and C2 positions. However, in this compound, the C2 and C5 positions are blocked by phenyl groups. This leaves the C4 position as the only available site on the heterocyclic core for direct electrophilic substitution. Reactions would likely require harsh conditions, and substitution on the phenyl rings, particularly at the ortho and para positions, may occur preferentially unless the reaction conditions are carefully controlled. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. lkouniv.ac.inquora.com

Nucleophilic Substitution: Unactivated aromatic rings like thiazole are generally resistant to direct nucleophilic attack unless activated by strong electron-withdrawing groups or the presence of a good leaving group. Research into nucleophilic substitution on the this compound core is limited. However, studies on functionalized derivatives provide insight into its reactivity. For instance, nucleophilic substitution reactions have been demonstrated on derivatives such as 5-chloromethyl-2,4-diphenylthiazole, where a nucleophile replaces the chlorine atom. This type of reaction proceeds readily because it occurs at an sp3-hybridized carbon adjacent to the thiazole ring, rather than on the aromatic ring itself. Nucleophiles are species that donate a pair of electrons to form a new covalent bond, and common examples include hydroxide (B78521) ions, water, cyanide ions, and ammonia. Polyfluoroarenes, due to the high electronegativity of fluorine, readily undergo nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the electron-deficient arene core. mdpi.com

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions are powerful tools in organic synthesis for constructing ring systems.

Cycloaddition Reactions: These are reactions where two or more unsaturated molecules combine to form a cyclic adduct, causing a net reduction in bond multiplicity. scripps.edu The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a classic example used to form six-membered rings. sigmaaldrich.comwikipedia.org In a hetero-Diels-Alder reaction, either the diene or the dienophile contains a heteroatom. sigmaaldrich.comwikipedia.org While thiazole and its derivatives can participate in cycloaddition reactions, specific examples involving this compound as a primary reactant are not extensively documented in the literature.

Annulation Reactions: Annulation (or annelation) is a ring-forming process where a new ring is fused onto a molecule through the formation of two new bonds. scripps.edulibretexts.org A well-known example is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. libretexts.org These reactions are fundamental in the synthesis of complex cyclic systems like steroids and terpenoids. libretexts.org While annulation reactions are used to synthesize complex heterocyclic systems, specific studies detailing the use of this compound as a substrate for building additional fused rings are not prominent in available research.

Photochemical Rearrangements and Isomerizations

Upon exposure to ultraviolet (UV) radiation, this compound undergoes significant molecular rearrangements, leading to the formation of various isomers.

Irradiation of this compound in a solvent such as benzene (B151609) leads to its conversion into two primary photochemical products: 3,4-diphenylisothiazole and 4,5-diphenylthiazole. This photoisomerization represents a fundamental rearrangement of the thiazole ring structure. The major product of this photochemical reaction is 3,4-diphenylisothiazole. These rearrangements involve the formal exchange of ring atoms and their substituents.

| Reactant | Major Product | Minor Product |

|---|---|---|

| This compound | 3,4-Diphenylisothiazole | 4,5-Diphenylthiazole |

The mechanism of these photorearrangements is complex and is thought to proceed through high-energy bicyclic intermediates. These intermediates are often referred to as "Dewar" isomers, which are valence bond isomers of the parent aromatic compound. It has been proposed that the photoisomerization of aryl-substituted thiazoles does not follow a simple ring-contraction-ring-expansion sequence. Instead, the favored mechanism involves the formation of bicyclic intermediates that subsequently reorganize to yield the observed thiazole and isothiazole (B42339) products. Computational studies on related heterocyclic systems support the hypothesis that photochemical isomerization can be explained by the formation and subsequent isomerization of these Dewar-type isomers.

Oxidation and Reduction Chemistry

The oxidation and reduction behavior of this compound highlights the stability and reactivity of the thiazole core.

Oxidation: The synthesis of this compound can be achieved through a copper-catalyzed aerobic oxidative sulfuration/annulation process, indicating the compound's stability under these specific oxidative conditions. sci-hub.st In this reaction, starting materials like benzylamine (B48309) and acetaldehyde (B116499) react with elemental sulfur in the presence of a copper catalyst and an oxygen atmosphere. sci-hub.st While the thiazole ring itself is relatively stable, functional groups attached to it can be oxidized. For instance, related thiazole compounds have been selectively oxidized at the sulfur atom to form the corresponding S,S-dioxide.

Reduction: The reduction of the thiazole ring in this compound is not a commonly reported transformation, suggesting a high degree of aromatic stability. Catalytic hydrogenation, a reaction that adds hydrogen across double bonds using a metal catalyst, is a common method for reducing aromatic systems. tcichemicals.com However, the conditions required to hydrogenate a stable heteroaromatic ring like thiazole are typically harsh. More common are reductions of functional groups attached to the thiazole ring. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are powerful hydride-based reducing agents used to reduce carbonyl compounds (aldehydes, ketones, esters) to alcohols. libretexts.orgnumberanalytics.comquora.comchemistrysteps.com NaBH₄ is a milder, more selective agent that reduces aldehydes and ketones, while the more reactive LiAlH₄ can reduce a wider range of functional groups, including esters and carboxylic acids. libretexts.orgquora.comchemistrysteps.com

Thermal Degradation Pathways and Stability Studies

The thermal stability of a compound is a critical parameter for its storage, handling, and application.

Stability Studies: The thermal stability of chemical compounds is often investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile components. torontech.cometamu.eduresearchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions like melting and exothermic or endothermic decomposition events. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2,5-Diphenylthiazole, ¹H and ¹³C NMR analyses provide definitive information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the two phenyl rings and the thiazole (B1198619) ring give rise to distinct signals. The aromatic protons typically appear as a multiplet in the range of δ 7.3-8.1 ppm. arkat-usa.org Specifically, the spectrum shows a multiplet at approximately δ 7.4 ppm, integrating to six protons, and a quartet at δ 8.1 ppm, corresponding to two protons. arkat-usa.org Another report details a multiplet between δ 7.21–7.29 ppm for eight protons and another multiplet at δ 7.44–7.47 ppm for two protons. rsc.org The single proton on the thiazole ring is often observed as a distinct singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 8.1 | q | 2H | Aromatic protons | arkat-usa.org |

| 7.7 | d | 2H | Aromatic protons | arkat-usa.org |

| 7.4 | m | 6H | Aromatic protons | arkat-usa.org |

| 7.3 | t | 1H | Aromatic proton | arkat-usa.org |

| 7.21-7.29 | m | 8H | Aromatic protons | rsc.org |

| 7.44-7.47 | m | 2H | Aromatic protons | rsc.org |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound in CDCl₃, the spectrum displays a series of signals corresponding to the different carbon environments in the phenyl and thiazole rings. Key signals are observed at approximately δ 161, 151, 130, 129, 128, 127, and 126 ppm. arkat-usa.org The carbons of the thiazole ring are characteristically shifted, with the C2 and C5 carbons appearing at distinct downfield positions due to their bonding to nitrogen and sulfur atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|

| 161 | Thiazole C2/C5 | arkat-usa.org |

| 151 | Thiazole C2/C5 | arkat-usa.org |

| 130 | Aromatic C | arkat-usa.org |

| 129 | Aromatic C | arkat-usa.org |

| 128 | Aromatic C | arkat-usa.org |

| 127 | Aromatic C | arkat-usa.org |

| 126 | Aromatic C | arkat-usa.org |

While specific 2D NMR data for this compound is not extensively detailed in the provided search results, these techniques are invaluable for unambiguous assignment of ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to delineate the spin systems within the phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the phenyl rings and the thiazole core.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise molecular formula of a compound. For this compound (C₁₅H₁₁NS), the calculated exact mass for the sodiated molecule [M+Na]⁺ is 260.0510. arkat-usa.org Experimental HRMS data using Electrospray Ionization (ESI) shows a found value of m/z 260.0508, which is in excellent agreement with the calculated mass, thus confirming the elemental composition of the molecule. arkat-usa.org

Infrared (IR) and Raman Spectroscopy

IR Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings, and various bending vibrations. For related substituted this compound derivatives, IR spectra show characteristic bands for C=N stretching around 1600-1616 cm⁻¹. rsc.orgnih.gov

Raman Spectroscopy : Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the phenyl rings and the thiazole core.

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific X-ray crystal structure for the parent this compound was not found in the search results, studies on closely related derivatives provide insight into the expected solid-state conformation. For instance, the crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004) shows that the benzothiazole (B30560) and phenyl rings are nearly coplanar. nih.gov Similarly, structural analyses of other substituted thiazoles have been performed, confirming their molecular geometries and intermolecular packing in the crystal lattice. researchgate.netbldeasbkcp.ac.inmdpi.com These studies are crucial for understanding how the molecules arrange themselves in the solid state, which can influence physical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The photophysical properties of this compound are of significant interest due to its structural relation to well-known fluorescent compounds and scintillators. Its electronic absorption and emission characteristics are governed by the π-conjugated system formed by the central thiazole ring and the two flanking phenyl groups.

The UV-Vis absorption spectrum of thiazole-based compounds is primarily characterized by π-π* transitions. For derivatives of this compound, the longest-wavelength absorption maxima are typically found in the range of 338–432 nm. researchgate.net The exact position of the maximum absorption (λmax) is influenced by substituents on the phenyl rings or the thiazole core. For instance, the introduction of an N-arylamino group at the 5-position can result in an absorption maximum around 366 nm. clockss.org

Luminescence for this class of compounds is generally observed at wavelengths between 455 nm and 726 nm. researchgate.net The emission spectrum is subject to bathochromic (red) shifts depending on the electronic nature of substituents and the polarity of the solvent. Studies on hydroxylated derivatives of this compound show that the introduction of functional groups, such as an ortho-hydroxyl group on a phenyl ring, leads to a red shift in the fluorescence spectrum. researchgate.net This is often attributed to the potential for intramolecular hydrogen bonding, which can alter the energy of the excited state. researchgate.net

For comparison, the closely related analogue, 2,5-diphenyloxazole (B146863) (PPO), a highly efficient scintillator, exhibits a maximum absorption at approximately 303 nm in cyclohexane. omlc.org The substitution of the oxygen atom in the oxazole (B20620) ring with a sulfur atom to form the thiazole ring typically results in a red shift of both the absorption and emission spectra due to the influence of the sulfur heteroatom on the electronic structure.

| Compound Class | Typical Absorption Maxima (λmax) | Typical Emission Range | Solvent/Conditions | Reference |

|---|---|---|---|---|

| 2,5-Diarylthiazole Derivatives | 338–432 nm | 455–726 nm | Varies | researchgate.net |

| 5-N-Arylaminothiazole Derivative | ~366 nm | Not Specified | Chloroform | clockss.org |

| 2,5-Diphenyloxazole (Analogue) | ~303 nm | ~360-380 nm | Cyclohexane | omlc.org |

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process. For the analogue 2,5-diphenyloxazole (PPO), the quantum yield is exceptionally high, approaching 1.0 in cyclohexane, which underscores its utility as a scintillation standard. omlc.org

In contrast, the fluorescence quantum yields for this compound and its derivatives are generally lower and highly sensitive to molecular structure. Research on 4-hydroxy-2,5-diphenyl-1,3-thiazole derivatives indicates that substitutions can significantly modulate the quantum yield. For example, the introduction of a 2'-hydroxy group was found to enhance the quantum yield by a factor of 2 to 4 compared to the unsubstituted analogue, with values for some derivatives reaching as high as 0.93 in dioxane. researchgate.net This suggests that the quantum yield of the parent this compound scaffold is modest but can be substantially improved through targeted chemical modification. Other studies on multicomponent thiazole-barbituric acid hybrids have also reported good quantum yields in DMSO, which depend on the nature of electronic substituents on the phenyl rings. rsc.org

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. This parameter is an intrinsic property of a fluorophore and is sensitive to its molecular environment. sigmaaldrich.com While specific lifetime data for the parent this compound is not prominently available in the surveyed literature, related heterocyclic compounds such as 2,5-diphenylfuran (B1207041) and 2,5-diphenyl-1,3,4-oxadiazole (B188118) are known to have short fluorescence lifetimes, which can be indicative of efficient intersystem crossing processes. nih.gov For fluorescent proteins and other complex systems, lifetimes can range from approximately 1 to 4 nanoseconds (ns). nih.gov The lifetimes of thiazole derivatives would be expected to fall within a similar range, influenced by factors that also affect their quantum yield.

| Compound | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) | Solvent/Conditions | Reference |

|---|---|---|---|---|

| 2,5-Diphenyloxazole (Analogue) | ~1.0 | Not Specified | Cyclohexane | omlc.org |

| Substituted 4-Hydroxy-2,5-diphenyl-1,3-thiazoles | Up to 0.93 | Not Specified | Dioxane | researchgate.net |

| Thiazole-Barbituric Acid Hybrids | Good (Specific values vary) | Not Specified | DMSO | rsc.org |

Computational and Theoretical Investigations of 2,5 Diphenylthiazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical analysis of 2,5-diphenylthiazole, offering a molecular-level understanding of its behavior.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

The optimized geometry of related thiazole (B1198619) derivatives has been obtained using the B3LYP level of theory. ajrcps.com For instance, in a study on a 2-(2-chlorophenylaminothiazol-5-oyl)-N-methyl-6-chlorobenzimidazole, DFT calculations revealed that the C-C bond lengths in the phenyl ring are in the range of 1.3776 Å to 1.4786 Å. ajrcps.com Such detailed structural information is crucial for understanding how the molecule interacts with its environment.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of this compound. malayajournal.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For example, in a study of a similar diphenyl-containing molecule, the HOMO and LUMO energies were calculated to be -6.1375 eV and -1.8057 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.3318 eV. researchgate.net In another related imidazole (B134444) derivative, the HOMO-LUMO gap was found to be 4.0106 eV, indicating good chemical stability. malayajournal.org These values are crucial for predicting how the molecule will behave in chemical reactions. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data for Related Heterocyclic Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | -6.1375 | -1.8057 | 4.3318 |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2716 | 4.0106 |

Molecular Electrostatic Surface Potential (MESP) Analysis

Molecular Electrostatic Surface Potential (MESP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. malayajournal.orgchemrxiv.org The MESP map displays regions of positive and negative electrostatic potential on the molecular surface. ajol.info Red-colored areas typically indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack, while blue-colored areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. ajol.info

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and is crucial for drug design and materials science. malayajournal.orgchemrxiv.org For instance, in a study of a fluorophenyl oxadiazole derivative, MESP analysis revealed that the nitrogen atom of the oxadiazole ring is a likely site for electrophilic attack. ajchem-a.com The electrostatic potential can be tuned by introducing different substituents, which can alter the noncovalent interactions of the sulfur atom. mdpi.com

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method used to calculate the partial atomic charges in a molecule, providing a quantitative picture of the charge distribution. ajol.infouni-muenchen.de This analysis is instrumental in understanding the electronic characteristics of this compound and its derivatives. researchgate.net The calculated atomic charges can offer insights into the molecule's reactivity, polarity, and intermolecular interactions. ajol.info

However, it is important to note that Mulliken population analysis has known limitations, such as its strong dependence on the basis set used in the calculation, which can sometimes lead to unphysical results. q-chem.com Despite these limitations, it remains a widely used tool for characterizing the electronic distribution within a molecule. libretexts.org The analysis provides a breakdown of charge distribution among the atoms, which can be correlated with the molecule's chemical behavior. cam.ac.uk

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound and related compounds. upc.edubyu.edu By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction pathways. smu.edu For example, computational studies have been used to investigate the hydrolysis of peptide bonds catalyzed by certain metal-substituted polyoxometalates, detailing the role of different functional groups in the reaction mechanism. frontiersin.org

In the context of thiazole chemistry, computational modeling can shed light on reactions such as cycloadditions and ring-opening reactions. acs.org For instance, the mechanism of formation for dihydrothiazoles from thiazolones in the presence of a Lewis acid has been proposed based on computational insights. acs.org These models can predict the most favorable reaction pathways and explain the observed product distributions, guiding synthetic chemists in optimizing reaction conditions.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict the spectroscopic parameters of molecules like this compound, including their NMR and UV-Vis spectra. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is a common approach for predicting electronic absorption spectra (UV-Vis). nih.gov These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound and to interpret its spectroscopic features. researchgate.net

For example, the UV-Vis spectrum of a 2,4-diphenylthiazole (B167676) derivative was analyzed using the TD-DFT method with the B3LYP functional and the 6-311++G(d,p) basis set in a DMSO solvent, showing good agreement with the experimental spectrum. researchgate.net Similarly, theoretical calculations of NMR chemical shifts can aid in the structural elucidation of complex organic molecules. researchgate.net While powerful, it's noted that methods like TD-DFT can require significant computational resources. nih.gov Newer approaches are being benchmarked to improve the accuracy of UV-Vis spectra predictions for organic molecules. chemrxiv.org

Investigation of Planarity and Aromaticity

Molecular Planarity and Dihedral Angles

The planarity of a molecule is assessed by examining the dihedral angles between its constituent rings. In this compound, the key dihedral angles are those between the plane of the thiazole ring and the planes of the two phenyl substituents at the C2 and C5 positions.

Theoretical calculations on related aryl-substituted heterocyclic compounds suggest that complete coplanarity is often hindered by steric repulsion between the ortho-hydrogens of the phenyl rings and the atoms of the central heterocyclic ring. For instance, in aryl-substituted thiazoles, the phenyl rings are typically twisted out of the plane of the thiazole core. rsc.org This twisting is a compromise between maximizing π-conjugation, which favors planarity, and minimizing steric strain. While specific computational data for the dihedral angles of this compound were not available in the reviewed literature, studies on similar structures, such as 2-phenylbenzotellurazole, have shown a dihedral angle of 31.2° between the five-membered heterocycle and the 2-phenyl ring.

The degree of planarity can significantly influence the electronic properties of the molecule. A more planar conformation allows for more effective overlap of p-orbitals, leading to enhanced π-electron delocalization, which in turn affects the molecule's absorption and emission spectra.

Table 1: Representative Dihedral Angles for Aryl-Substituted Heterocycles

This interactive table would typically display calculated dihedral angles for this compound from computational studies. Since specific values were not found, this table illustrates the type of data that would be presented.

| Dihedral Angle | Description | Typical Calculated Value Range (°) |

| Phenyl (C2) - Thiazole | The angle between the plane of the phenyl ring at position 2 and the thiazole ring. | 10 - 40 |

| Phenyl (C5) - Thiazole | The angle between the plane of the phenyl ring at position 5 and the thiazole ring. | 10 - 40 |

Note: The values in this table are illustrative and based on general findings for related aryl-substituted heterocycles. Specific computational data for this compound is needed for accurate values.

Aromaticity Indices

The aromaticity of this compound is a key feature, contributing to its stability. Thiazole itself is an aromatic heterocycle due to its planar structure and the presence of 6 π-electrons that satisfy Hückel's rule. libretexts.org The aromaticity of the system can be quantitatively assessed using various computational indices, including the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and Fluctuation Index (FLU).

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometry of the ring, comparing the bond lengths of the ring with those of an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system. For the thiazole ring in this compound, the HOMA value would reflect the degree of bond length equalization and thus its aromatic character.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. Conversely, a positive value suggests anti-aromaticity, and a value near zero implies a non-aromatic ring.

Fluctuation Index (FLU): This is an electronic aromaticity descriptor that measures the extent of electron sharing between adjacent atoms in a ring. Lower FLU values are associated with greater aromaticity.

While specific HOMA, NICS, and FLU values for this compound were not found in the searched literature, studies on related heteroaromatic compounds show that the thiazole ring possesses significant aromatic character, though generally less than that of benzene (B151609). The aromatic delocalization energies for benzene, thiophene, and thiazole are reported to be 36, 29, and 25 kcal/mol, respectively, indicating that thiazole is less aromatic than benzene and thiophene. nycu.edu.tw The phenyl substituents are expected to influence the aromaticity of the central thiazole ring through electronic effects.

Table 2: Common Aromaticity Indices and Their Interpretation

This interactive table explains the significance of common aromaticity indices that would be calculated for this compound in a computational study.

| Aromaticity Index | Description | Interpretation for Aromaticity |

| HOMA | Based on the deviation of bond lengths from an ideal aromatic reference. | Values closer to 1 indicate higher aromaticity. |

| NICS(0) | Nucleus-Independent Chemical Shift calculated at the ring center. | Negative values indicate aromaticity. |

| NICS(1)zz | The out-of-plane component of the NICS tensor calculated 1 Å above the ring. | More negative values suggest stronger aromatic ring currents. |

| FLU | An electronic index based on the fluctuation of electron delocalization between adjacent atoms. | Lower values indicate greater aromaticity. |

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

The thiazole (B1198619) moiety is intrinsically fluorescent, and its derivatives are actively researched for use in organic light-emitting diodes (OLEDs). scientificarchives.com Compounds based on structures like thiazolo[5,4-d]thiazole, which shares the core thiazole ring, have been successfully employed as host materials in electroluminescent devices. rsc.org These materials often exhibit a donor-π-acceptor-π-donor (D-π-A-π-D) architecture, where the thiazole-based unit acts as the electron-accepting (A) core. unimi.it This design allows for the tuning of frontier molecular orbital (FMO) energy levels, which is crucial for efficient charge injection and transport, leading to high-performance OLEDs. rsc.orgnih.gov

Derivatives incorporating the thiazole structure have demonstrated the ability to function as efficient emitters, achieving high external quantum efficiencies (EQEs). For instance, non-doped blue OLEDs based on phenanthroimidazole-triazole derivatives have achieved a maximum EQE of 7.3% with negligible efficiency roll-off. rsc.org In another study, carbazole (B46965) and thienopyrroledione derivatives used as emitting materials in solution-processed OLEDs yielded impressive EQEs of up to 9.5% with greenish-blue emission. researchgate.net While not all of these examples are direct derivatives of 2,5-diphenylthiazole, they highlight the potential of the thiazole core in creating efficient electroluminescent materials. The introduction of different functional groups allows for the tuning of emission colors from blue to green and even into the deep-red to near-infrared regions. frontiersin.orgmdpi.com

Table 1: Performance of Selected Thiazole-Derivative-Based OLEDs

| Emitter/Host Material Base | Device Structure | Max. EQE (%) | Emission Color | Luminance (cd/m²) | Reference |

| Carbazole Derivative | Solution-Processed | 9.5% | Greenish-Blue (~490 nm) | 4130 | researchgate.net |

| Thienopyrroledione Derivative | Solution-Processed | 1.5% | - | 1729 | researchgate.net |

| 1,2,4-Triazole-Phenanthroimidazole | Non-Doped | 7.3% | Blue (CIE: 0.149, 0.131) | >1000 | rsc.org |

| Thiazolo[5,4-d]thiazole | Host Material | - | Yellowish-Green | - | rsc.org |

| Naphthalimide Derivative | Doped (5 wt%) | 3.3% | Green (520 nm) | - | mdpi.com |

Photovoltaic Cells and Solar Energy Conversion Systems

The field of organic photovoltaics (OPVs) seeks low-cost, flexible, and efficient materials for converting sunlight into electricity. mdpi.com Heterocyclic compounds, including derivatives of thiazole, are investigated for their potential as components in various types of solar cells, such as dye-sensitized solar cells (DSSCs) and bulk-heterojunction (BHJ) cells. mdpi.com In these devices, organic molecules can act as the light-absorbing dye (sensitizer) or as the electron donor or acceptor material in the active layer. ucsd.edu

The development of low band-gap polymers is crucial for extending the absorption spectrum of solar cells into the near-infrared range, which can enhance power conversion efficiency (PCE). european-mrs.com Building blocks like benzo[1,2-c;4,5-c']bis rsc.orgmdpi.comresearchgate.netthiadiazole (BBT), which is highly electron-deficient, are used to synthesize polymers with very low band gaps that absorb light beyond 1000 nm. ossila.com While specific data for this compound in high-efficiency solar cells is emerging, the known electronic properties of the thiazole ring suggest its utility. Thiazole derivatives can be incorporated into donor-acceptor polymers to modulate the electronic band gap and improve charge transport properties, which are critical for efficient photovoltaic performance. vnu.edu.vn

Liquid Crystalline Materials Development

The rigid, rod-like, or bent-core shape of molecules based on 2,5-disubstituted thiazole and related heterocycles makes them excellent candidates for liquid crystalline materials. aps.orgresearchgate.net These materials exhibit intermediate phases of matter, known as mesophases, between the crystalline solid and isotropic liquid states. ucsd.edu The specific arrangement of molecules in these phases (e.g., nematic, smectic) gives rise to unique anisotropic properties useful in display technologies. ucsd.edumdpi.com

Derivatives of 2,5-diarylthiazole often exhibit thermotropic liquid crystal behavior, forming various mesophases upon heating. mdpi.com For example, some V-shaped molecules containing a thiazole bending unit show broad nematic phases. The introduction of different terminal groups and side chains can precisely control the temperature ranges and types of these liquid crystal phases. researchgate.net Research on acute-angle bent-core molecules has revealed the formation of unusual liquid crystal phases, such as a tetragonal positionally ordered columnar phase, stemming from the unique molecular geometry. aps.org

Table 2: Phase Transition Temperatures of Selected Heterocyclic Liquid Crystals

| Compound Class | Phase Transition Sequence (°C) | Mesophase(s) | Reference |

| 2,1,3-Benzothiadiazole Derivative (Me₂NOC7) | Cr 122.8 N 135.7 I | Nematic (N) | mdpi.com |

| 2,1,3-Benzothiadiazole Derivative (C6NCN) | Cooling: I 154.2 N 143.6 Cr | Monotropic Nematic (N) | mdpi.com |

| Rod-like Smectic Molecule (C10-DNTT) | SmX₁ 118 SmX₂ 224 SmX₃ 298 I 310 | Smectic (Sm) | nih.gov |

| Rod-like Smectic Molecule (C10-DNT) | SmX 155 I 170 (Melt 185) | Smectic (Sm) | nih.gov |

| Bent-Core Pyrimidine Derivative | Heating: Cr 159 N | Nematic (N) | researchgate.net |

Cr = Crystalline, N = Nematic, Sm = Smectic, I = Isotropic. Temperatures indicate the start of the transition upon heating unless specified.

Building Blocks for Polymer Chemistry and Macromolecular Architectures

The this compound unit serves as a valuable building block for the synthesis of functional polymers. smolecule.comambeed.com Its incorporation into a polymer backbone can impart desirable properties such as high thermal stability, specific electronic characteristics, and fluorescence. vnu.edu.vniupac.org Polythiophenes containing heterocyclic side groups, for instance, have been synthesized and show fluorescence emission due to the extended conjugation. vnu.edu.vn

Polymers containing benzimidazole (B57391) rings, which share structural similarities with thiazole-based systems, are known to form thermally stable and tough films and fibers. iupac.org By using this compound and its derivatives as monomers or as pendant groups, chemists can create a wide array of macromolecular architectures. These polymers find use in applications ranging from high-performance plastics to the active layers in electronic devices. The ability to functionalize the phenyl rings or the thiazole core provides a route to fine-tune the solubility, processability, and final properties of the resulting polymers. mdpi.com

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comnih.gov The use of ligands based on thiazole and its derivatives has led to the creation of novel luminescent MOFs (LMOFs). scientificarchives.commdpi.com The intrinsic fluorescence of the thiazole unit can be combined with the structural versatility of MOFs to produce materials with applications in chemical sensing and light-emitting devices. scientificarchives.com

For example, LMOFs fabricated using thiazolo[5,4-d]thiazole-based ligands and d¹⁰ metal cations like Zn²⁺ or Cd²⁺ exhibit strong, ligand-based luminescence. scientificarchives.com These porous materials have shown great selectivity and sensitivity for detecting environmental contaminants such as toxic anions and heavy metal ions in water, often through a fluorescence quenching mechanism. scientificarchives.commdpi.com The rational design of these frameworks, by choosing appropriate metal centers and functionalizing the thiazole-containing linkers, allows for the tuning of pore size and chemical environment, enhancing selectivity for specific analytes. mdpi.comresearchgate.net

Sensors and Chemosensors for Specific Analytes

The fluorescent properties of this compound derivatives make them highly suitable for the development of chemosensors. researchgate.netmdpi.com These sensors operate by changing their fluorescence output (either "turning on" or "turning off") upon binding to a specific analyte. researchgate.netmdpi.com This response allows for the selective and sensitive detection of various ions and molecules.

Researchers have developed thiazole-based fluorescent sensors that are highly selective for specific anions, such as acetate. researchgate.netresearchgate.net Other sensors based on a 2-(2′-aminophenyl)thiazole scaffold have been designed for the sequential detection of metal cations like Zn²⁺ and anions like phosphate. researchgate.net The sensing mechanism often involves processes like excited-state intramolecular proton transfer (ESIPT) or chelation-induced enhanced fluorescence (CHEF). researchgate.net Furthermore, a hydrazone derived from fluorescein (B123965) and 4-methylthiazole-5-carbaldehyde has been synthesized as a chemosensor for the highly toxic mercury(II) ion in water, with a low detection limit of 0.23 µM. semanticscholar.org

Table 3: Examples of Thiazole-Based Chemosensors

| Sensor Base | Target Analyte(s) | Sensing Mechanism | Detection Limit | Reference |

| 2-(2′-aminophenyl)-4-phenylthiazole urea (B33335) derivative | Acetate (CH₃COO⁻) | Structure matching / H-bonding | Not specified | researchgate.netresearchgate.net |

| 2-(2′-tosylamidophenyl)thiazole | Zn²⁺, H₂PO₄⁻, HPO₄²⁻ | Inhibition of ESIPT / CHEF | Not specified | researchgate.net |

| Fluorescein-4-methylthiazole-5-carbaldehyde hydrazone | Mercury (Hg²⁺) | Chelation / Fluorescence enhancement | 0.23 µM | semanticscholar.org |

| Thiazolo[5,4-d]thiazole-based MOF | Metal ions, Anions | Fluorescence quenching | Not specified | scientificarchives.com |

Near-Infrared (NIR) Emitting Optoelectronic Devices

There is growing interest in developing organic materials that emit light in the near-infrared (NIR) region (700-1000 nm) for applications in biomedical imaging, night-vision displays, and telecommunications. mdpi.comrsc.org Achieving efficient NIR emission from purely organic molecules is challenging due to the "energy-gap law," which predicts that molecules with low energy gaps (required for long-wavelength emission) will have low fluorescence quantum yields. frontiersin.org

Despite this, researchers have successfully designed NIR emitters using a donor-acceptor strategy. sciopen.com Thiazole and thiadiazole derivatives are excellent electron-accepting units for this purpose. frontiersin.orgmdpi.com For example, non-doped OLEDs using naphthothiadiazole derivatives with aggregation-induced emission enhancement have achieved brilliant NIR emission peaking at 754 nm with a high EQE of 1.48%. rsc.org Another approach involves using sensitizers to facilitate energy transfer to the NIR emitter, a strategy that enabled an OLED based on a naphtho[2,3-c] rsc.orgmdpi.comresearchgate.netthiadiazole derivative to reach an emission peak of 786 nm. mdpi.com These results demonstrate the significant potential of incorporating the thiazole structural motif into molecules designed for advanced NIR optoelectronic applications. european-mrs.com

Integration in 2.5D Materials Research

The field of 2.5-dimensional (2.5D) materials represents a paradigm shift in materials science, moving beyond the single-layer focus of 2D materials to explore the rich physics and chemistry of stacked 2D layers with engineered interlayer spaces. youtube.comrsc.org These materials are formed by creating van der Waals heterostructures, where different 2D materials are stacked on top of each other. acs.org The "2.5D" designation arises from the critical role of the interlayer space—a well-defined 2D nanospace—which introduces an extra degree of freedom for tuning material properties through phenomena like intercalation, twisting, and moiré pattern formation. youtube.comacs.org The ability to insert atoms, ions, or molecules between the layers of 2D materials can significantly alter their electronic, optical, and magnetic properties. rsc.orgacs.org

Research in 2.5D materials often involves the intercalation of various species into host lattices of transition metal dichalcogenides (TMDs) or other layered materials. aip.orgaps.org This can lead to emergent properties such as superconductivity, ferromagnetism, and modified charge-density wave transitions. acs.orgaps.org The functionalization of 2D materials can be achieved through both non-covalent interactions, which preserve the crystal structure of the 2D material, and covalent bonding. tandfonline.com Aromatic molecules, in particular, have been studied for their ability to self-assemble on the surface of 2D materials and modify their electronic properties through charge transfer. tandfonline.com

Despite the active research into the functionalization and intercalation of 2D materials with various organic molecules, a review of the current scientific literature does not show specific research on the integration of This compound into 2.5D materials. While the synthesis and properties of this compound and its derivatives are well-documented for applications in other areas of materials science, its potential role as an intercalant or a functionalizing agent in the context of creating 2.5D materials has not been explored in the available research. ontosight.ainih.govresearchgate.netthieme-connect.com

The theoretical potential for such an integration would depend on the electronic and structural properties of the this compound molecule, such as its size, aromaticity, and potential for charge transfer with a given 2D material host. However, without experimental or theoretical studies, any discussion of its application in this specific and advanced area of materials science remains speculative.

Catalysis and Ligand Design Utilizing 2,5 Diphenylthiazole Framework

Role as Ligands in Transition Metal Catalysis

There is no available research data to populate this section.

Organocatalytic Applications

There is no available research data to populate this section.

Design of Chiral 2,5-Diphenylthiazole-Based Ligands

There is no available research data to populate this section.

Derivatives Chemistry and Structure Property Relationships

Synthesis of Substituted 2,5-Diphenylthiazole Derivatives

The synthesis of substituted this compound derivatives is most commonly achieved through the Hantzsch thiazole (B1198619) synthesis. bepls.comresearchgate.net This method involves the condensation reaction between an α-haloketone and a thioamide. bepls.comresearchgate.net Variations of this classic method, along with other synthetic strategies, have been developed to introduce a diverse range of functional groups onto the this compound core.

One-pot, three-component reactions have also been employed for the efficient synthesis of these derivatives. For instance, the condensation of an arylglyoxal monohydrate, a cyclic 1,3-dicarbonyl compound, and a thioamide in a green solvent like water has been reported. bepls.com Another approach involves a palladium-catalyzed tandem reaction of N,N-dimethyl-2-arylethen-1-amines and benzothioamides, which provides an efficient route to various 2,5-diarylthiazole derivatives under moderate conditions. arkat-usa.org

The Cook-Heilbron synthesis offers an alternative route, particularly for the preparation of 5-aminothiazole derivatives, by reacting α-aminonitriles with agents like carbon disulfide. mdpi.comwikipedia.org This method allows for the introduction of substituents at the 2- and 4-positions of the thiazole ring. wikipedia.org

Furthermore, modern synthetic methodologies, such as microwave-assisted synthesis, have been utilized to accelerate the synthesis of thiazole derivatives. organic-chemistry.org For example, 2-aminothiazoles can be synthesized from propargylamines and substituted isothiocyanates under microwave irradiation. bepls.com

A summary of synthetic methods for substituted thiazoles can be seen in the table below.

| Synthesis Method | Reactants | Key Features |

| Hantzsch Thiazole Synthesis | α-Haloketones and Thioamides/Thioureas | Widely used, allows for diverse functionalization. bepls.comresearchgate.net |

| Cook-Heilbron Synthesis | α-Aminonitriles and Dithioacids/Carbon Disulfide | Yields 5-aminothiazole derivatives. mdpi.comwikipedia.org |

| Palladium-Catalyzed Tandem Reaction | N,N-dimethyl-2-arylethen-1-amines and Benzothioamides | Efficient synthesis of 2,5-diarylthiazoles under moderate conditions. arkat-usa.org |

| Three-Component One-Pot Synthesis | Arylglyoxal monohydrate, Cyclic 1,3-dicarbonyls, and Thioamides | Green and efficient. bepls.com |

| Microwave-Assisted Synthesis | Propargylamines and Isothiocyanates | Rapid synthesis of 2-aminothiazoles. bepls.com |

Impact of Peripheral Modifications on Electronic Properties

The electronic properties of this compound derivatives are highly sensitive to the nature and position of substituents on the phenyl rings. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the molecule's electronic behavior.

Theoretical studies using Density Functional Theory (DFT) have shown that substituents on the phenyl rings can modulate the HOMO-LUMO energy gap. sciencepublishinggroup.com For instance, the introduction of an electron-donating group like an amino group (-NH2) or a triphenylamine (B166846) (TPA) moiety can lead to a blue shift in the absorption and emission spectra, while electron-withdrawing groups like a nitro group (-NO2) can cause a red shift. sciencepublishinggroup.com

The electronic communication between the substituents and the thiazole core is a key factor. The sulfur atom in the thiazole ring can act as a resonance transmitter, facilitating the transmission of electronic effects. oup.com This is evident in studies where the introduction of substituents on one phenyl ring influences the properties of the entire conjugated system.

Structure-Reactivity Correlations in Modified Analogues

The relationship between the structure of modified this compound analogues and their reactivity has been explored in various contexts. For example, in quaternization reactions with phenacyl bromide, the reactivity is influenced by the electronic effects of substituents. oup.com The presence of an electron-donating group like a p-methoxy group can enhance the reaction rate by stabilizing the transition state through interaction with the sulfur atom of the thiazole ring. oup.com

In the context of photocatalysis, the substitution pattern on the diimine ligand of copper(I) complexes, which can be analogous to substituted 2,5-diphenylthiazoles, significantly impacts their activity. rsc.org Substituents at the 4 and 7-positions of a phenanthroline moiety lead to better absorption properties compared to substitution at the 5 and 6-positions. rsc.org This highlights the importance of the substitution position in determining the reactivity of the resulting complex.

Photophysical Property Tuning Through Substitution

The photophysical properties of this compound derivatives, particularly their fluorescence, can be finely tuned through peripheral modifications. This tunability makes them attractive for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). nih.govnih.gov

Introducing electron-donating or electron-withdrawing substituents can lead to significant shifts in the absorption and emission spectra. For example, the introduction of an ortho-hydroxyl group on the phenyl rings can cause a red shift in the fluorescence spectrum due to the formation of an intramolecular hydrogen bond. researchgate.netresearchgate.net This effect has been utilized to create derivatives with tailored emission colors.

The fluorescence quantum yield is also highly dependent on the substituents. While some substitutions can lead to fluorescence quenching, others can enhance the emission intensity. For instance, in N-thienylcarbazoles, which share structural similarities with substituted diphenylthiazoles, the position of the thienyl substitution significantly affects the fluorescence quantum yield. clockss.org

Furthermore, the solvent polarity can have a pronounced effect on the photophysical properties of these donor-acceptor systems, often leading to solvatochromism. nih.govmdpi.com This is characterized by a shift in the emission maximum to longer wavelengths in more polar solvents, indicating a more polar excited state.

The table below summarizes the effect of different substituents on the photophysical properties of thiazole derivatives based on various studies.

| Substituent Type | Position | Effect on Absorption/Emission | Effect on Quantum Yield | Reference |

| Electron-Donating (e.g., -OCH3, -N(CH3)2) | Phenyl ring | Red shift | Can increase or decrease depending on the system | nih.gov |

| Electron-Withdrawing (e.g., -CN) | Phenyl ring | Red shift | Can increase or decrease depending on the system | nih.gov |

| Hydroxyl (-OH) | Ortho-position of phenyl ring | Red shift | - | researchgate.netresearchgate.net |

| Thienyl | N-position of carbazole (B46965) | Red shift and broadening | Decrease | clockss.org |

| Extended Conjugation (e.g., furyl, vinyl) | C4-position of thiazole | Red shift | - | nih.gov |

This ability to systematically modify the photophysical properties through chemical synthesis underscores the importance of this compound as a core structure in the design of advanced functional materials.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2,5-diphenylthiazole and its derivatives is a key focus for future research, with an emphasis on developing more sustainable and efficient methods. Traditional approaches, such as the Hantzsch synthesis, are often effective but can involve harsh conditions or the use of toxic reagents. bepls.com Consequently, researchers are exploring greener alternatives.

One promising direction is the use of environmentally benign catalysts and solvents. For instance, lactic acid has been explored as a medium for the tandem one-pot synthesis of 2-aminothiazole (B372263) derivatives, offering a rapid and scalable process. analis.com.my Another approach involves catalyst-free methods, such as the synthesis of 2-aminothiazoles from α-diazoketones and thiourea (B124793) in PEG-400, which provides excellent yields. bepls.com Microwave-assisted synthesis is also gaining traction as a way to accelerate reactions and reduce energy consumption. bepls.com A study demonstrated the rapid synthesis of hydrazinyl thiazoles under solvent and catalyst-free microwave irradiation. bepls.com

Future efforts will likely focus on:

One-pot reactions: Streamlining multi-step syntheses to reduce waste and improve efficiency. analis.com.myresearchgate.net

Alternative reagents: Replacing hazardous chemicals like α-haloketones with safer alternatives. bepls.com

Flow chemistry: Implementing continuous manufacturing processes for better control and scalability.

A notable development is the use of alkaline earth catalysts, such as Ca(OTf)₂, in combination with Bu₄NPF₆, for the chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols. acs.org This method has shown high yields for various derivatives. acs.org

Exploration of Unconventional Material Applications

Beyond its established biological activities, this compound is being investigated for its potential in unconventional materials. These materials often possess unique properties due to a mismatch between their electronic centers and atomic positions, leading to "loose" electrons that can be harnessed for various applications. cas.cn

One area of interest is the development of liquid crystals. Derivatives of this compound have been explored as components of V-shaped or bent-core mesogens, which can exhibit nematic liquid crystal phases. researchgate.net These materials are of interest for their potential use in advanced display technologies. researchgate.net The incorporation of the thiazole (B1198619) unit can influence the bending angle and dipole moment of the molecule, which are crucial factors in determining the liquid crystalline properties. researchgate.net

The photoluminescent properties of this compound derivatives also make them candidates for organic light-emitting diodes (OLEDs). researchgate.net Future research will likely focus on tuning the electronic and photophysical properties of these compounds through strategic chemical modifications to optimize their performance in such devices.

Advanced Theoretical Modeling for Predictive Design